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molecular formula C14H18O4 B033505 Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate CAS No. 108124-66-9

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Cat. No. B033505
M. Wt: 250.29 g/mol
InChI Key: FUANEXPTGYOJDK-UHFFFAOYSA-N
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Patent
US04618683

Procedure details

A solution of p-methylanisole (100 g, 0.81 mole), β-carbethoxypropionylchloride (96%, 230 g, 1.22 mole), and CH2Cl2 (800 mL) was stirred under N2 at 0° as AlCl3 (131 g, 0.94 mole) was added over 2 hours. The reaction mixture was stirred at room temperature for 20 hours, then was poured onto ice and the layers were separated. The aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with water, saturated aqueous NaHCO3, 1N KOH, H2O, saturated aqueous NaCl, dried (MgSO4), filtered, and evaporated (in-vacuo) to obtain a yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Name
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[C:10]([CH2:15][CH2:16][C:17](Cl)=[O:18])([O:12][CH2:13][CH3:14])=[O:11].[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[CH2:13]([O:12][C:10](=[O:11])[CH2:15][CH2:16][C:17](=[O:18])[C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][C:5]=1[O:8][CH3:9])[CH3:14] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=CC=C(C=C1)OC
Name
Quantity
230 g
Type
reactant
Smiles
C(=O)(OCC)CCC(=O)Cl
Name
Quantity
131 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was poured onto ice
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with water, saturated aqueous NaHCO3, 1N KOH, H2O, saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated (in-vacuo)
CUSTOM
Type
CUSTOM
Details
to obtain a yellow oil

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C)OC(CCC(C1=C(C=CC(=C1)C)OC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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